tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride
Description
tert-Butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride is a synthetic organic compound featuring a cyclohexane ring substituted with an amino group, a methyl group, and an ester functional group. The tert-butyl ester enhances lipophilicity, while the hydrochloride salt improves solubility and stability. This compound is primarily utilized in pharmaceutical research as an intermediate for drug candidates, particularly those targeting neurological or metabolic pathways due to its structural resemblance to bioactive cyclohexylamine derivatives.
Properties
IUPAC Name |
tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10;/h10H,5-9,14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALACOSIPYWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride typically involves the following steps:
Formation of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate: This is achieved by reacting tert-butyl acetate with 4-amino-4-methylcyclohexanol in the presence of a suitable catalyst.
Conversion to Hydrochloride Salt: The resulting tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include methanol or ethanol, and the reactions are typically carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Synthetic Routes and Deprotection Reactions
The compound is typically synthesized via Boc (tert-butyloxycarbonyl) protection-deprotection strategies . For example:
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Boc Deprotection : The amine group is initially protected as a Boc derivative. Treatment with HCl in dioxane or aqueous HCl cleaves the Boc group, yielding the free amine hydrochloride salt . This step is critical for generating the reactive amine moiety.
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Ester Stability : The tert-butyl ester remains stable under acidic conditions used for Boc deprotection, as demonstrated in analogous systems .
Table 1: Deprotection Conditions and Yields
| Reaction Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Boc deprotection | HCl (4M in dioxane), RT, 4h | 85–92 | |
| Hydrochloride salt formation | HCl (aq.), 0°C, 1h | 90 |
Amine Group
The primary amine participates in nucleophilic reactions:
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Acylation : Reacts with activated esters (e.g., NHS esters) or acyl chlorides to form amides .
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Sulfonylation : Forms sulfonamides with sulfonyl chlorides under basic conditions .
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Reductive Amination : Converts aldehydes/ketones to secondary amines using NaBH3CN or similar reductants .
tert-Butyl Ester
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Acidic Hydrolysis : Concentrated HCl or TFA cleaves the ester to yield 2-(4-amino-4-methylcyclohexyl)acetic acid .
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Basic Hydrolysis : NaOH or LiOH in THF/water generates the carboxylate salt, which can be acidified to the free acid .
Table 2: Ester Hydrolysis Conditions
| Reagents | Temperature | Time (h) | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| HCl (conc.)/MeOH | Reflux | 6 | Acetic acid derivative | 78 | |
| TFA/DCM (1:1) | RT | 2 | Acetic acid derivative | 85 | |
| LiOH/THF-H2O | 50°C | 3 | Carboxylate salt | 90 |
Stability and Storage
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Thermal Stability : Decomposes above 200°C, with the hydrochloride salt hygroscopic in humid conditions .
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Light Sensitivity : Prolonged UV exposure degrades the ester moiety; storage in amber vials is recommended .
Comparative Reactivity in Catalytic Systems
Cu(OTf)2 and other Lewis acids catalyze reactions involving tert-butyl esters and amines, though the hydrochloride salt’s ionic nature may reduce catalytic efficiency in nonpolar solvents .
Scientific Research Applications
tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Solubility (H₂O) | pKa (amine) | Bioactivity Notes |
|---|---|---|---|---|---|
| tert-Butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride | 4-amino-4-methylcyclohexyl, tert-butyl ester, HCl salt | ~279.8 | High (due to HCl) | ~9.5 | Enhanced stability; prodrug potential |
| tert-Butyl 4-aminocyclohexaneacetate | 4-aminocyclohexyl, tert-butyl ester | ~243.3 | Moderate | ~10.1 | Lower steric hindrance |
| 4-Methylcyclohexylamine hydrochloride | 4-methylcyclohexylamine, HCl salt | ~153.6 | High | ~9.8 | Limited ester functionality |
| Ethyl 2-(4-aminocyclohexyl)acetate | 4-aminocyclohexyl, ethyl ester | ~201.3 | Low | ~9.9 | Shorter ester chain |
Key Findings:
Solubility: The hydrochloride salt form significantly enhances aqueous solubility relative to free-base analogs (e.g., ethyl 2-(4-aminocyclohexyl)acetate).
Ester Chain Impact : The tert-butyl ester group improves metabolic stability over shorter-chain esters (e.g., ethyl ester), aligning with prodrug strategies to enhance bioavailability.
Research Implications and Limitations
- Synthesis Challenges: The methyl and amino groups on the cyclohexane ring complicate stereochemical control during synthesis, a hurdle less pronounced in simpler analogs like 4-methylcyclohexylamine hydrochloride.
- Lumping Strategy Relevance : As per physicochemical modeling, compounds like this may be grouped with structurally similar surrogates (e.g., cyclohexylamine derivatives) to predict environmental persistence or reactivity .
- Knowledge Gaps: Limited published data on the compound’s specific biological activity necessitate further in vitro studies to validate inferred properties.
Biological Activity
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride is a compound of interest due to its potential biological activity, particularly in the context of neuroprotective and cholinergic effects. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C12H23ClN2O2
- Molecular Weight : 250.78 g/mol
- CAS Number : 6456-74-2
Research indicates that compounds similar to tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in cholinergic signaling. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission.
Neuroprotective Effects
Studies have shown that tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride may provide neuroprotective effects against oxidative stress and neuroinflammation:
- Cell Viability : In vitro studies demonstrated that the compound improved cell viability in neuronal cell cultures exposed to neurotoxic agents.
- Cytokine Modulation : The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting an anti-inflammatory mechanism.
| Study | Cell Type | Treatment Concentration | Effect on Cell Viability | Cytokine Levels |
|---|---|---|---|---|
| Study 1 | Astrocytes | 100 µM | 62.98% viability | Decreased TNF-α |
| Study 2 | Neurons | 50 µM | Significant increase | Reduced IL-6 |
Cholinesterase Inhibition
The compound has been evaluated for its ability to inhibit AChE and BChE:
- IC50 Values : The IC50 for AChE inhibition was found to be approximately 15.4 nM, indicating potent activity.
- Selectivity : The compound displayed a higher selectivity towards BChE compared to AChE, which is beneficial for therapeutic applications in Alzheimer's disease.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving scopolamine-induced memory impairment in rodents, treatment with tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride resulted in:
- Improved performance in memory tasks.
- Decreased levels of amyloid-beta plaques as evidenced by histological analysis.
Case Study 2: In Vitro Assessment of Cytotoxicity
In vitro assays demonstrated that the compound did not exhibit significant cytotoxicity at concentrations up to 100 µM when tested on various neuronal cell lines.
Q & A
Q. What are the critical synthetic steps for preparing tert-butyl2-(4-amino-4-methylcyclohexyl)acetate hydrochloride?
The synthesis involves multi-step reactions, including functional group protection/deprotection and coupling. For example, amine protection with tert-butyl groups often employs reagents like di-tert-butyl dicarbonate (Boc anhydride). Hydrochloride salt formation typically occurs via acidification with HCl. Similar protocols are detailed in multi-step syntheses of structurally related compounds, where intermediates are purified via chromatography and characterized spectroscopically .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H and 13C NMR to confirm structural integrity and stereochemistry.
- ESI-MS for molecular weight validation.
- HPLC for purity assessment (>95% is typical for research-grade material). Example data from analogous compounds show δ 1.2–1.4 ppm (tert-butyl protons) and δ 3.0–3.5 ppm (cyclohexyl protons) in 1H NMR .
Q. What safety protocols are mandatory when handling this compound?
- Follow institutional Chemical Hygiene Plans (e.g., PPE, fume hood use).
- Emergency measures: Immediate rinsing for eye/skin contact (15+ minutes) and medical evaluation for inhalation exposure.
- Stability: Store in anhydrous conditions at –20°C to prevent hydrolysis. Refer to SDS guidelines for tert-butyl-containing analogs .
Advanced Research Questions
Q. How can statistical Design of Experiments (DOE) optimize reaction conditions for this compound?
DOE minimizes trials while maximizing data output. For instance:
- Factorial designs to screen variables (temperature, solvent, catalyst loading).
- Response Surface Methodology (RSM) to identify optimal yields. A study on TiO2 photocatalysis applied DOE to reduce experimentation by 40% while achieving 95% confidence in parameter significance .
Q. How to resolve contradictions in bioactivity data across studies?
- Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
- Purity reassessment : Trace impurities (e.g., residual solvents) may interfere; reanalyze via HPLC-MS.
- Stereochemical analysis : Chiral HPLC or X-ray crystallography to verify configuration, as stereoisomers often exhibit divergent bioactivity .
Q. What computational methods aid in predicting reaction pathways for derivatives?
- Quantum mechanical calculations (e.g., DFT) model transition states and energetics.
- Reaction path search algorithms (e.g., GRRM) explore intermediates. ICReDD’s integrated computational-experimental workflow reduced reaction development time by 60% in analogous amine-functionalized systems .
Q. How to design a scalable reactor for this compound’s synthesis?
Key factors:
- Heat transfer : Jacketed reactors for exothermic steps (e.g., HCl addition).
- Mixing efficiency : Turbine impellers for viscous intermediates.
- Safety controls : Pressure relief valves for gas-evolving steps. CRDC subclass RDF2050112 emphasizes kinetic modeling to inform reactor geometry .
Q. What strategies validate analytical methods for purity and stability testing?
- ICH Q2(R1) compliance : Assess linearity (R² > 0.995), LOD/LOQ (e.g., 0.1% for impurities).
- Forced degradation studies : Expose to heat, light, and humidity to identify degradation products. DOE principles can optimize LC-MS parameters (e.g., column temperature, gradient) for peak resolution .
Data Contradiction and Reproducibility
Q. Why might synthetic yields vary between labs, and how to mitigate this?
- Source variability : Reagent purity (e.g., HCl concentration) impacts stoichiometry.
- Ambient conditions : Hygroscopic intermediates require strict humidity control (<5% RH).
- Protocol standardization : Detailed reporting of equivalents, mixing rates, and quenching times. A 2019 synthesis of a chlorophenoxy analog saw yield discrepancies (±15%) resolved by standardizing anhydrous conditions .
Q. How to address discrepancies in reported biological activity for structural analogs?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times).
- Free-energy perturbation (FEP) : Computational modeling to correlate structural tweaks (e.g., cyclohexyl vs. phenyl substituents) with activity shifts.
A 2024 study on carbamate analogs used FEP to explain a 10-fold potency difference linked to amine pKa variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
